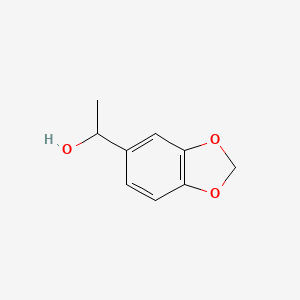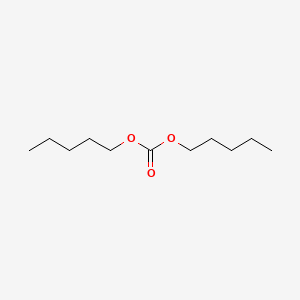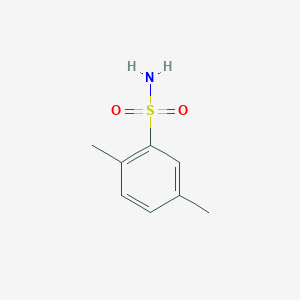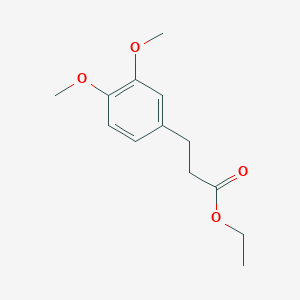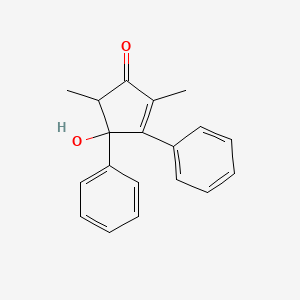
4,4'-联吡啶二氯化物
描述
Synthesis Analysis
The synthesis of 4,4’-Bipyridinium dichloride and its derivatives has been reported in several studies . For instance, a new flexible bipyridinium ligand, 1,1′-bis-((3-carboxylatobenzyl)-4,4′-bipyridinium) dichloride (H2bcbpy·2Cl), was synthesized and successfully introduced into two novel cadmium-based coordination polymers (CPs) by analogous solvothermal reactions .Molecular Structure Analysis
The molecular structure of 4,4’-Bipyridinium dichloride has been characterized in several studies . For example, the compound was characterized by elemental analysis, IR, 1 H NMR and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving 4,4’-Bipyridinium dichloride have been studied in several papers . For instance, a simple and rapid chemiluminescence assay was developed based on the redox reaction between paraquat and dithiothreitol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Bipyridinium dichloride have been reported in several studies . For instance, it has a molar mass of 257.16 g·mol−1, appears as a yellow solid, has a faint, ammonia-like odor, and has a high solubility in water .科学研究应用
Coordination Polymers
4,4’-Bipyridine dihydrochloride is used as an organic linker in the preparation of coordination polymers. Its structure allows pyridyl groups to rotate along the carbon-carbon bond, making it a versatile component in polymer frameworks .
Photoelectrochemical Reduction
This compound can act as a catalyst for photoelectrochemical reduction processes, which are essential in various chemical synthesis and energy conversion applications .
Supramolecular Chemistry
Bipyridinium residues, including those from 4,4’-Bipyridine dihydrochloride, are key building blocks in supramolecular chemistry. They are used in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Synthesis of Polyhalogenated Derivatives
It serves as a precursor in the synthesis of polyhalogenated 4,4’-bipyridines through Wurtz coupling reactions. These derivatives have their own set of applications in various chemical processes .
Solvatochromic and Environment-Responsive Derivatives
4,4’-Bipyridine dihydrochloride derivatives exhibit solvatochromic and environment-responsive characteristics. These properties are particularly useful in creating responsive materials that change color or behavior based on their surroundings .
作用机制
Target of Action
4,4’-Bipyridine dihydrochloride, also known as 4,4’-Bipyridinium dichloride or 4,4’-Dipyridyl dihydrochloride, primarily targets metal centers in biochemical systems . It is popularly used to bridge metal centers, forming coordination polymers with novel properties .
Mode of Action
The compound interacts with its targets by acting as a ligand that forms a network between transition metals, resulting in the formation of coordination bonds . This interaction leads to the stabilization of magnetic ordering, mediating electronic effects between paramagnetic metal ions .
Biochemical Pathways
Its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions suggests that it may influence a variety of biochemical processes involving metal ions .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4,4’-Bipyridine dihydrochloride’s action are largely dependent on its role as a ligand for metal ions. By forming coordination polymers and mediating electronic effects, it can influence the behavior of metal ions in biological systems, potentially affecting a wide range of cellular processes .
Action Environment
The action of 4,4’-Bipyridine dihydrochloride can be influenced by environmental factors. For instance, its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions may be affected by the presence and concentration of these ions in the environment . Additionally, its solubility and stability may be influenced by factors such as pH and temperature .
安全和危害
属性
IUPAC Name |
4-pyridin-4-ylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGAQPUIDMGOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
553-26-4 (Parent) | |
| Record name | 4,4'-Bipyridinium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00950617 | |
| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Dipyridyl dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Bipyridinium dichloride | |
CAS RN |
27926-72-3 | |
| Record name | 4,4'-Bipyridinium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bipyridinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,4'-bipyridinium dichloride, also known as paraquat, exerts its herbicidal effect primarily through redox cycling within plant cells. [, , ] It accepts electrons from photosystem I, generating the paraquat radical cation. [, ] This radical cation reacts with molecular oxygen, producing superoxide radicals and other reactive oxygen species (ROS). [, ] The excessive ROS production overwhelms the plant's antioxidant defenses, leading to lipid peroxidation, membrane damage, and ultimately cell death. [, ] Explore further in:
A: While the provided excerpts don't explicitly state the molecular formula or weight, 4,4'-bipyridinium dichloride (paraquat) is characterized by two pyridine rings linked by a single bond at the 4,4' positions, with each nitrogen atom carrying a methyl substituent and two chloride counterions. Spectroscopic characterization methods, including FTIR and 1H NMR, have been employed to analyze synthesized derivatives of 4,4'-bipyridinium dichloride. [] These techniques provide structural information based on the vibrational frequencies of chemical bonds (FTIR) and the magnetic environments of hydrogen atoms (1H NMR). [] For more detailed spectroscopic data, refer to specific studies on viologen compounds.
A: 4,4'-bipyridinium dichloride derivatives have been incorporated into various materials for specific applications. For example, they have been used to functionalize electrode surfaces, [] incorporated into polymers for electrochromic devices, [, ] and used in the development of photo/electrochromic metal-organic frameworks. [, ] The performance and stability of these materials depend on the specific application and the environmental conditions. Further details:
A: Computational chemistry plays a significant role in elucidating the properties and behaviors of 4,4'-bipyridinium dichloride and its derivatives. Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and photochromic mechanisms of viologen-based coordination polymers. [] These calculations help predict and interpret experimental observations, such as UV-vis absorption spectra and electron transfer processes. [] Further insights from computational studies:
ANone: Modifying the structure of 4,4'-bipyridinium dichloride influences its properties and biological activity. Research shows:
- Alkyl Chain Length: Altering the length of alkyl chains attached to the nitrogen atoms affects the adsorption behavior and electrochemical properties of viologen compounds on electrode surfaces. [] For example, longer alkyl chains in heptyl viologen lead to the formation of ordered structures on Cu(100) electrodes, while shorter chains in ethyl viologen do not exhibit such ordering. []
- Substituent Effects: Replacing the methyl groups with other substituents on the nitrogen atoms can alter the electron density of the bipyridinium core, impacting its redox potential and interaction with biological targets. []
- Restricted Access: Limiting access to paraquat products to prevent accidental or intentional poisoning. []
- Protective Gear: Using appropriate personal protective equipment to minimize exposure during handling and application. []
- Environmental Awareness: Implementing measures to prevent contamination of water sources and minimize ecological harm. []
ANone: Although the provided excerpts lack detailed PK/PD information, existing research indicates that paraquat:
- Absorbs Poorly: Exhibits limited absorption through the skin but can be absorbed systemically following ingestion or inhalation. [, ]
- Concentrates in Lungs: Tends to accumulate in the lungs, leading to severe pulmonary toxicity. []
- Slowly Eliminated: Exhibits a slow elimination rate, contributing to its prolonged toxicity. []
ANone: While not directly addressed in the provided excerpts, research indicates:
- In Vitro Toxicity: Paraquat demonstrates significant toxicity in various cell lines, including human macrophages and neuroblastoma cells, inducing oxidative stress, apoptosis, and autophagy. [, ]
- Animal Models: Animal studies, particularly in rodents, have been instrumental in understanding paraquat's mechanisms of toxicity, demonstrating its detrimental effects on the lungs, liver, kidneys, and nervous system. [, , ]
ANone: Resistance to 4,4'-bipyridinium dichloride has been observed in various weed species. Studies indicate that resistance mechanisms can involve:
- Enhanced Antioxidant Defenses: Resistant plants may exhibit increased activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, which scavenge ROS and mitigate oxidative damage. [, ]
- Reduced Uptake or Sequestration: Resistance can arise from mechanisms that limit the uptake of paraquat into plant cells or sequester it in cellular compartments where it is less damaging. []
A: 4,4'-bipyridinium dichloride (paraquat) is a highly toxic herbicide with well-documented adverse effects on human health. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








